Fenyramidol
Overview
Description
Mechanism of Action
Target of Action
The primary targets of Fenyramidol are the centers in the brain and spinal cord . These centers are responsible for controlling muscle stiffness and spasms .
Mode of Action
This compound works by interacting with its targets in the brain and spinal cord, relieving muscle stiffness or spasm without reduction in strength . This interaction results in improved pain and movement of muscles .
Biochemical Pathways
It is known that this compound may increase the central nervous system depressant (cns depressant) activities of certain drugs .
Biochemical Analysis
Biochemical Properties
Phenyramidol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts by blocking interneurons in the brain stem and spinal cord, which helps in reducing muscle spasms and pain . Phenyramidol interacts with enzymes involved in the metabolism of phenytoin, leading to possible increases in plasma phenytoin levels . This interaction highlights its role in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
Phenyramidol affects various types of cells and cellular processes. It influences cell function by blocking pain signals and reducing muscle spasms. This compound impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting the activity of specific interneurons in the brain stem and spinal cord . The reduction in pain and muscle spasms can lead to improved cellular function and overall cellular health.
Molecular Mechanism
The molecular mechanism of Phenyramidol involves its binding interactions with biomolecules and enzyme inhibition. Phenyramidol blocks interneurons in the brain stem and spinal cord, which prevents the transmission of pain signals . This inhibition of interneurons leads to a reduction in muscle spasms and pain. Additionally, Phenyramidol inhibits the metabolism of phenytoin, which can result in increased plasma levels of phenytoin . This interaction demonstrates its ability to modulate enzyme activity and influence molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyramidol have been observed to change over time. Studies have shown that Phenyramidol is effective and well-tolerated in acute conditions of lumbago, musculoskeletal pain, and integumental pain when administered for up to 7 days . The stability and degradation of Phenyramidol over time have been studied, and it has been found to be a relatively safe and effective treatment option with minimal long-term adverse effects .
Dosage Effects in Animal Models
The effects of Phenyramidol vary with different dosages in animal models. Studies have shown that Phenyramidol exhibits effective and safe analgesic, myorelaxant, and anti-inflammatory activity with equivalent analgesic potency to Codeine and Meperidine . At higher dosages, Phenyramidol has been shown to provide significant improvement in painful musculoskeletal disorders without causing serious adverse effects . It is important to monitor for potential toxic or adverse effects at high doses.
Metabolic Pathways
Phenyramidol is involved in various metabolic pathways, including glucuronidation in the liver . The drug’s conjugated form is eliminated through the kidneys, highlighting its role in renal excretion . Phenyramidol’s interaction with enzymes involved in the metabolism of phenytoin further demonstrates its involvement in metabolic pathways and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
Phenyramidol is transported and distributed within cells and tissues through various mechanisms. It is eliminated in the liver through glucuronidation and its conjugated form is excreted through the kidneys . The distribution of Phenyramidol within the body is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of Phenyramidol involves its activity in the brain stem and spinal cord, where it blocks interneurons to reduce pain and muscle spasms . The targeting signals and post-translational modifications that direct Phenyramidol to specific compartments or organelles are crucial for its function. The localization of Phenyramidol in these subcellular compartments is essential for its therapeutic effects.
Preparation Methods
The synthesis of fenyramidol involves the reaction of 2-aminopyridine with benzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the reaction of the amine with ethylene oxide to yield this compound .
Chemical Reactions Analysis
Fenyramidol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The Schiff base intermediate in the synthesis of this compound is reduced to the amine using sodium borohydride.
Substitution: This compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fenyramidol has several scientific research applications, including:
Comparison with Similar Compounds
Fenyramidol is similar to other muscle relaxants such as methocarbamol and carisoprodol. it is unique in its specific chemical structure and its interactions with other drugs. Unlike some other muscle relaxants, this compound has been shown to inhibit the metabolism of phenytoin, leading to possible increases in plasma phenytoin levels .
Similar Compounds
- Methocarbamol
- Carisoprodol
- Cyclobenzaprine
This compound’s unique chemical structure and its specific interactions with other drugs make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
1-phenyl-2-(pyridin-2-ylamino)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13/h1-9,12,16H,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAJXCPGHPJVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Record name | FENYRAMIDOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862185 | |
Record name | Fenyramidol | |
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Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from dilute methanol). (NTP, 1992) | |
Record name | FENYRAMIDOL | |
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CAS No. |
553-69-5 | |
Record name | FENYRAMIDOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | α-[(2-Pyridinylamino)methyl]benzenemethanol | |
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Record name | Fenyramidol [INN:BAN] | |
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Record name | Fenyramidol | |
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Record name | Fenyramidol | |
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Record name | Fenyramidol | |
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Record name | Fenyramidol | |
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Record name | PHENYRAMIDOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3V02WL7O3 | |
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Melting Point |
180 to 185 °F (NTP, 1992) | |
Record name | FENYRAMIDOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20405 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Phenyramidol?
A1: Phenyramidol exerts analgesic and muscle relaxant effects primarily through interneuronal blockade within the spinal cord and brainstem. [, ] This means it disrupts the transmission of pain signals within the central nervous system.
Q2: How does Phenyramidol's mechanism differ from other muscle relaxants or analgesics?
A2: Unlike many other muscle relaxants or analgesics, Phenyramidol's activity is not directly related to GABAergic mechanisms. [] Its unique structure and interneuronal blocking action distinguish it from commonly used drugs in these categories.
Q3: What is the molecular formula and weight of Phenyramidol hydrochloride?
A3: The molecular formula of Phenyramidol hydrochloride is C13H14N2O·HCl, and its molecular weight is 246.7 g/mol. []
Q4: Are there any spectroscopic data available for Phenyramidol?
A4: Yes, Phenyramidol and its metabolites can be analyzed using ultraviolet spectrophotometry. [, ] Additionally, Gas chromatography and Mass Spectrometry have been used to identify and quantify Phenyramidol and its metabolites in biological samples. [, ]
Q5: How is Phenyramidol metabolized in the body?
A5: Phenyramidol undergoes extensive metabolism primarily in the liver. [, , ] The primary metabolic pathway involves conjugation with glucuronic acid, forming Phenyramidol glucuronide, which is then excreted in the urine. [, ] Other metabolic pathways include hydroxylation of the pyridine ring and cleavage of the ethanolamine chain. [, ]
Q6: Does Phenyramidol interact with other drugs?
A6: Yes, Phenyramidol has been shown to inhibit the metabolism of bishydroxycoumarin in mice, rabbits, and humans. [] This interaction prolongs the pharmacologic effect of the anticoagulant and could lead to adverse events. Additionally, it can elevate plasma concentrations of diphenylhydantoin when co-administered, potentially leading to increased anticonvulsant effects. []
Q7: Are there any genetic factors influencing Phenyramidol metabolism?
A7: While not directly related to Phenyramidol, research has shown that genetic factors can influence the metabolism of drugs like bishydroxycoumarin and antipyrine in rabbits. [] This suggests that genetic variability in drug metabolism might also apply to Phenyramidol, though further research is needed.
Q8: What are the potential adverse effects associated with Phenyramidol?
A8: Phenyramidol has been associated with a few reported cases of hepatotoxicity, meaning it can potentially cause liver damage. [, ] One study reported elevated liver enzymes in some patients receiving Phenyramidol, which normalized after discontinuing the drug. [] Monitoring liver function in patients using Phenyramidol, especially those with pre-existing liver disease or taking other potentially hepatotoxic medications, is advisable. []
Q9: Are there any other safety concerns regarding Phenyramidol use?
A9: While generally well-tolerated, Phenyramidol can cause mild side effects such as gastrointestinal discomfort. [] A case report documented acute tubular necrosis (ATN) potentially linked to Phenyramidol use for back pain, suggesting a possible risk of kidney damage. [] More research is needed to fully understand the potential nephrotoxic effects of this drug.
Q10: What analytical methods are used to characterize and quantify Phenyramidol?
A10: Several analytical techniques have been employed to study Phenyramidol and its metabolites. These include:
- Ultraviolet (UV) Spectrophotometry: This method exploits the drug's UV absorbance properties for quantification in various matrices. [, ]
- Gas Chromatography (GC): GC, often coupled with mass spectrometry (MS), allows for the separation and identification of Phenyramidol and its metabolites in complex mixtures like biological samples. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC offers another method for separating and quantifying Phenyramidol in pharmaceutical formulations. []
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